molecular formula C17H18N2O4S B2681925 N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxybenzenesulfonamide CAS No. 921535-87-7

N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxybenzenesulfonamide

Cat. No. B2681925
CAS RN: 921535-87-7
M. Wt: 346.4
InChI Key: XHAKXCQHEXUHQO-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxybenzenesulfonamide, also known as E7820, is a small molecule inhibitor that has gained significant attention in the field of cancer research. E7820 is a sulfonamide derivative that has been found to possess anti-angiogenic and anti-tumor properties.

Scientific Research Applications

Antimicrobial and Anticancer Activity

N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxybenzenesulfonamide and its derivatives have shown promising results in the field of antimicrobial and anticancer research. Kumar et al. (2014) synthesized a series of derivatives and evaluated their in vitro antimicrobial and anticancer activities. They found that certain compounds exhibited significant effectiveness, surpassing standard drugs in some cases against cancer cell lines (Kumar et al., 2014). In a similar vein, Motavallizadeh et al. (2014) synthesized novel derivatives as potential antiproliferative agents, finding that some compounds showed high antiproliferative activity against various cancer cell lines (Motavallizadeh et al., 2014).

Antitumor Mechanisms

Chiou et al. (2010) explored the use of certain benzenesulfonamide derivatives for treating hormone-refractory prostate cancer (HRPC). They demonstrated that these compounds, including N-(2-phenylindol-7-yl)-4-methoxybenzenesulfonamide, have potential as novel agents for HRPC treatment due to their ability to perturb microtubule dynamics and induce apoptosis (Chiou et al., 2010).

Enzyme Inhibition and Computational Studies

Riaz (2020) synthesized a new series of N-substituted-4-ethoxybenzenesulfonamides and evaluated their potential as enzyme inhibitors. These compounds demonstrated significant inhibitory potential against acetylcholinesterase and α-glucosidase, enzymes relevant in conditions like Alzheimer's disease (Riaz, 2020). Additionally, Abbasi et al. (2018) synthesized a series of sulfonamides derived from 4-methoxyphenethylamine and evaluated their inhibitory effects on acetylcholinesterase, finding one compound with significant activity comparable to standard drugs (Abbasi et al., 2018).

properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-3-19-16-9-4-13(10-12(16)11-17(19)20)18-24(21,22)15-7-5-14(23-2)6-8-15/h4-10,18H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAKXCQHEXUHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxybenzenesulfonamide

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